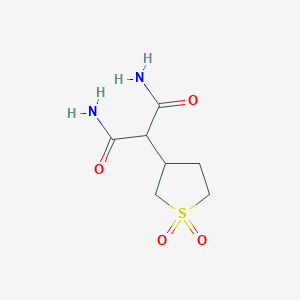
2-(1,1-Dioxidotetrahydrothiophen-3-yl)propanediamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1,1-Dioxidotetrahydrothiophen-3-yl)propanediamide is a compound with a unique structure that includes a tetrahydrothiophene ring with a dioxido group and a propanediamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,1-Dioxidotetrahydrothiophen-3-yl)propanediamide typically involves the reaction of tetrahydrothiophene with appropriate reagents to introduce the dioxido group, followed by the addition of a propanediamide moiety. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. This often includes the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality .
Analyse Chemischer Reaktionen
Types of Reactions
2-(1,1-Dioxidotetrahydrothiophen-3-yl)propanediamide can undergo various chemical reactions, including:
Oxidation: The dioxido group can participate in oxidation reactions, potentially forming sulfone derivatives.
Reduction: Reduction reactions can target the dioxido group, converting it back to a sulfide.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the specific reaction being performed .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction may produce sulfide derivatives .
Wissenschaftliche Forschungsanwendungen
2-(1,1-Dioxidotetrahydrothiophen-3-yl)propanediamide has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-(1,1-Dioxidotetrahydrothiophen-3-yl)propanediamide involves its interaction with specific molecular targets and pathways. The dioxido group and the propanediamide moiety play crucial roles in its reactivity and binding affinity. The compound may modulate the activity of certain enzymes or receptors, leading to its observed effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(1,1-Dioxidotetrahydrothiophen-3-yl)acetic acid
- 2-(1,1-Dioxidotetrahydrothiophen-3-yl)-2-hydroxyacetic acid
- N-(1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers
Uniqueness
2-(1,1-Dioxidotetrahydrothiophen-3-yl)propanediamide is unique due to its specific combination of a dioxido group and a propanediamide moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Eigenschaften
Molekularformel |
C7H12N2O4S |
|---|---|
Molekulargewicht |
220.25 g/mol |
IUPAC-Name |
2-(1,1-dioxothiolan-3-yl)propanediamide |
InChI |
InChI=1S/C7H12N2O4S/c8-6(10)5(7(9)11)4-1-2-14(12,13)3-4/h4-5H,1-3H2,(H2,8,10)(H2,9,11) |
InChI-Schlüssel |
CDFRCKQCUOMKER-UHFFFAOYSA-N |
Kanonische SMILES |
C1CS(=O)(=O)CC1C(C(=O)N)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-butyl-4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide](/img/structure/B12126126.png)
![Benzoic acid, 3-bromo-2-[[3-[4-(1,1-dimethylethyl)phenoxy]propyl]amino]-5-methyl-](/img/structure/B12126130.png)
![N-[(naphthalen-2-yloxy)acetyl]-beta-alanine](/img/structure/B12126131.png)
![2-[4-(hydroxymethyl)phenyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B12126141.png)

![2-amino-N-(2-methoxyethyl)-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12126149.png)
![7-Methyl-2-[3-(piperidin-1-ylsulfonyl)phenyl]imidazo[1,2-a]pyridine](/img/structure/B12126153.png)
![(5Z)-5-{[3-(4-methoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-(2-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12126156.png)

![2-{[3-(Ethoxycarbonyl)-7-(trifluoromethyl)-4-quinolyl]amino}benzoic acid](/img/structure/B12126161.png)
![[(5-Bromo-2-methoxy-4-methylphenyl)sulfonyl]cycloheptylamine](/img/structure/B12126171.png)
![dimethyl 2-{[4-(4-methylphenoxy)butanoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate](/img/structure/B12126179.png)
![1-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-3,3-dimethylbutan-2-one](/img/structure/B12126207.png)

